molecular formula C17H24ClN3O5S B11002402 N-(3-chloro-4-methoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide

N-(3-chloro-4-methoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide

Cat. No.: B11002402
M. Wt: 417.9 g/mol
InChI Key: AQXNPJQFNHFSGG-CVRLYYSRSA-N
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Description

(2S)-N-(3-CHLORO-4-METHOXYPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(3-CHLORO-4-METHOXYPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Common reagents used in the synthesis include chlorinated aromatic compounds, methoxy-substituted phenyl groups, and thiolane derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality. Purification techniques, such as crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(3-CHLORO-4-METHOXYPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2S)-N-(3-CHLORO-4-METHOXYPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-N-(3-CHLORO-4-METHOXYPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-N-(3-CHLORO-4-METHOXYPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE shares structural similarities with other chlorinated and methoxy-substituted aromatic compounds.
  • Thiolan derivatives: Compounds containing the thiolane ring structure.

Uniqueness

The uniqueness of (2S)-N-(3-CHLORO-4-METHOXYPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H24ClN3O5S

Molecular Weight

417.9 g/mol

IUPAC Name

(2S)-N-(3-chloro-4-methoxyphenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methylbutanamide

InChI

InChI=1S/C17H24ClN3O5S/c1-10(2)15(21-17(23)20-12-6-7-27(24,25)9-12)16(22)19-11-4-5-14(26-3)13(18)8-11/h4-5,8,10,12,15H,6-7,9H2,1-3H3,(H,19,22)(H2,20,21,23)/t12?,15-/m0/s1

InChI Key

AQXNPJQFNHFSGG-CVRLYYSRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC(=C(C=C1)OC)Cl)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C)C(C(=O)NC1=CC(=C(C=C1)OC)Cl)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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